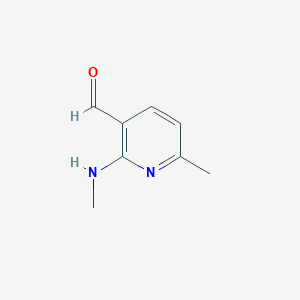
6-Methyl-2-(methylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O It is a derivative of nicotinaldehyde, featuring a methyl group at the 6th position and a methylamino group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl nicotinaldehyde.
Amination Reaction: The 6-methyl nicotinaldehyde undergoes an amination reaction with methylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-(methylamino)nicotinic acid.
Reduction: 6-Methyl-2-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-(methylamino)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-aminonicotinaldehyde: Lacks the methyl group on the amino group.
2-(Methylamino)nicotinaldehyde: Lacks the methyl group on the pyridine ring.
6-Methyl-2-(dimethylamino)nicotinaldehyde: Contains an additional methyl group on the amino group.
Uniqueness
6-Methyl-2-(methylamino)nicotinaldehyde is unique due to the specific positioning of the methyl and methylamino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
6-Methyl-2-(methylamino)nicotinaldehyde is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Characterized by the presence of a methyl group and a methylamino group attached to a nicotinaldehyde backbone, this compound has garnered attention for its interactions with various biological targets, particularly enzymes and receptors.
- Chemical Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- Structural Features : Contains an aldehyde functional group and a nitrogen-containing methylamino group, enhancing its reactivity and potential for biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Binding Affinity
Studies have shown that this compound interacts with multiple biological targets:
- Enzymes : It has been noted for its ability to bind to specific enzymes, potentially influencing metabolic pathways.
- Receptors : Interaction studies suggest binding affinities to various receptors, which could modulate physiological responses.
3. Neuroactive Properties
The compound's ability to cross the blood-brain barrier (BBB) has been explored, indicating potential neuroactive properties. This is particularly relevant in the context of neurodegenerative diseases where compounds that can penetrate the BBB are valuable for therapeutic development.
Research Findings and Case Studies
A review of existing literature reveals several key findings related to the biological activity of this compound:
While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that:
- The aldehyde group may participate in nucleophilic attacks on biological macromolecules.
- The methylamino group could enhance solubility and interaction with polar biological environments.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-methyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-7(5-11)8(9-2)10-6/h3-5H,1-2H3,(H,9,10) |
InChI Key |
IGXFZYPOXNSUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















